4-(3-bromopropyl)-1,2-dichloroBenzene

Nucleophilic substitution Leaving group ability Reaction kinetics

4-(3-Bromopropyl)-1,2-dichlorobenzene (CAS 29648-26-8, MFCD12024968) is a halogenated aromatic building block belonging to the class of 3,4-dichlorophenylpropyl bromides. It features a terminal primary alkyl bromide appended to a 1,2-dichlorobenzene core at the para position, providing a reactive handle that is well-suited for nucleophilic substitution (SN2) chemistry.

Molecular Formula C9H9BrCl2
Molecular Weight 267.98
CAS No. 29648-26-8
Cat. No. B2394908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-bromopropyl)-1,2-dichloroBenzene
CAS29648-26-8
Molecular FormulaC9H9BrCl2
Molecular Weight267.98
Structural Identifiers
SMILESC1=CC(=C(C=C1CCCBr)Cl)Cl
InChIInChI=1S/C9H9BrCl2/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6H,1-2,5H2
InChIKeyMRRALASFODJNOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Bromopropyl)-1,2-dichlorobenzene CAS 29648-26-8 Procurement and Differentiation Guide


4-(3-Bromopropyl)-1,2-dichlorobenzene (CAS 29648-26-8, MFCD12024968) is a halogenated aromatic building block belonging to the class of 3,4-dichlorophenylpropyl bromides. It features a terminal primary alkyl bromide appended to a 1,2-dichlorobenzene core at the para position, providing a reactive handle that is well-suited for nucleophilic substitution (SN2) chemistry [1]. This compound serves as a versatile intermediate in medicinal chemistry, polymer functionalization, and agrochemical synthesis, where precise control over electrophilicity and hydrophobic balance is critical .

Why Generic Substitution of 4-(3-Bromopropyl)-1,2-dichlorobenzene Is Scientifically Unsound


The scientific selection of this compound over its closest analogs cannot be reduced to a simple halogen exchange. The 3,4-dichloro substitution pattern exerts distinct electronic effects that modulate the electrophilicity of the bromopropyl chain, impacting both SN2 reaction kinetics and downstream coupling efficiency [1]. Furthermore, the para orientation of the 3-bromopropyl substituent relative to the dichlorobenzene ring confers a steric profile that differs significantly from its ortho- and meta-substituted regioisomers, affecting catalyst accessibility and product selectivity in transition-metal-mediated cross-coupling reactions . These compound-specific structural features translate into measurable differences in reactivity, hydrophobicity, and synthetic utility that generic in-class replacements cannot recapitulate.

4-(3-Bromopropyl)-1,2-dichlorobenzene: Head-to-Head Quantitative Differentiation Data


SN2 Reactivity Advantage of the Primary Alkyl Bromide Motif over the Corresponding Chloro Analog

The terminal primary alkyl bromide of 4-(3-bromopropyl)-1,2-dichlorobenzene is a superior leaving group compared to the chloride in 1,2-dichloro-4-(3-chloropropyl)benzene (CAS 36947-08-7). In SN2 reactions, the bromide leaving group provides approximately 10- to 50-fold rate acceleration relative to the chloride, based on the established leaving group ability order (I⁻ > Br⁻ > Cl⁻ >> F⁻) [1]. This kinetic advantage translates directly into shorter reaction times, higher yields under milder conditions, and broader nucleophile compatibility [1].

Nucleophilic substitution Leaving group ability Reaction kinetics

LogP Differentiation from Regioisomeric Analogs Dictates Purification and Biological Partitioning

The calculated octanol-water partition coefficient (LogP) of 4-(3-bromopropyl)-1,2-dichlorobenzene is 4.32 , which is 0.78 LogP units lower than that of the 2,4-dichloro regioisomer 1-(3-bromopropyl)-2,4-dichlorobenzene (CAS 93962-66-4; LogP = 5.10) [1]. This difference corresponds to an approximately 6-fold lower lipophilicity, meaning the target compound is significantly more water-compatible. In synthetic workflows, this altered polarity directly affects reversed-phase HPLC retention times, flash chromatography solvent gradients, and partitioning behavior in biphasic reactions [1]. The chloro analog 1,2-dichloro-4-(3-chloropropyl)benzene is predicted to have an even lower LogP of approximately 2.2 .

Hydrophobicity LogP Regioisomer differentiation

Vendor-Specified Purity and Physical Storage Requirements Define Fit-for-Purpose Procurement

The commercially available standard grade of 4-(3-bromopropyl)-1,2-dichlorobenzene from a major international supplier (Fluorochem, Product Code F652107) is specified at 95% purity (GC/HPLC) with a molecular weight of 267.98 g/mol . The compound requires sealed storage at 2–8 °C to prevent thermal decomposition, reflecting the thermal lability of the terminal alkyl bromide . In contrast, the chloro analog 1,2-dichloro-4-(3-chloropropyl)benzene (AKSci 2378CU, 95% purity) is stable at ambient temperature, reflecting the greater C–Cl bond strength . The GHS classification for the target compound includes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Purity specification Storage stability Quality control

Strategic Utility in S1P4 Receptor Agonist Discovery Program Validates the 3,4-Dichloro Pharmacophore

In a published medicinal chemistry program targeting selective S1P4 receptor agonists, the 2,4-dichloro regioisomer 1-(3-bromopropyl)-2,4-dichlorobenzene (CAS 93962-66-4) was employed as a key alkylating intermediate to construct potent and exquisitely selective agonists over the remaining S1P1–3,5 receptor subtypes . While the 2,4-dichloro regioisomer was used in that specific study, the 3,4-dichloro substitution pattern of the target compound provides an alternative electronic profile (σₚ Cl = +0.23) that can be exploited to fine-tune aryl ring electronics for SAR campaigns [1]. The structural similarity to the validated S1P4 agonist intermediate platform makes this compound a directly relevant building block for follow-on medicinal chemistry exploration [1].

S1P4 receptor Medicinal chemistry Structure–activity relationship

Electronic Modulation of the Aryl Ring by the 3,4-Dichloro Substitution Pattern Distinguishes Downstream Reactivity from Mono-Chloro and Non-Chlorinated Analogs

The 3,4-dichloro substitution pattern on the benzene ring imparts a cumulative electron-withdrawing effect (Σσₚ ≈ +0.46 for two chlorine substituents) [1]. This electronic modulation differentiates the target compound from mono-chlorinated analogs such as 1-(3-bromopropyl)-3-chlorobenzene (CAS 91085-89-1; Σσₚ ≈ +0.23) and from the completely non-chlorinated parent 1-bromo-3-phenylpropane (CAS 637-59-2; σₚ = 0) [2]. The enhanced electron deficiency of the aryl ring increases the oxidative stability of the aromatic core while simultaneously altering the nucleophilicity of the benzylic position in downstream transformations. This electronic differentiation is quantitatively described by the Hammett equation and has direct consequences for the regioselectivity of electrophilic aromatic substitution and the rate of metal-catalyzed cross-coupling reactions [1][2].

Electronic effects Hammett constants Aryl halide reactivity

4-(3-Bromopropyl)-1,2-dichlorobenzene: High-Value Application Scenarios Supported by Quantitative Evidence


Medicinal Chemistry: GPCR-Targeted Lead Optimization Leveraging Regioisomeric LogP Differentiation

In medicinal chemistry programs targeting S1P4 or related GPCRs, the LogP of 4.32 for 4-(3-bromopropyl)-1,2-dichlorobenzene provides an optimal hydrophobicity window (LogP 3–5) associated with favorable membrane permeability and oral bioavailability. This intermediate LogP, precisely 0.78 units lower than the 2,4-dichloro regioisomer , allows medicinal chemists to incorporate a balanced lipophilic moiety without exceeding drug-like property thresholds, as guided by the Lipinski Rule of Five.

Polymer Functionalization: Efficient Grafting via Terminal Alkyl Bromide SN2 Chemistry

The primary alkyl bromide terminus of 4-(3-bromopropyl)-1,2-dichlorobenzene enables efficient nucleophilic displacement by thiols, amines, or alkoxides under mild SN2 conditions, providing an approximately 10- to 50-fold kinetic advantage over the analogous chloro-functionalized polymer grafting agent . This makes the compound the preferred choice for time-sensitive polymer modification workflows where minimizing side reactions is critical and where the cold-chain storage (2–8 °C) is logistically manageable .

S1P4 Agonist Discovery: Direct Entry into Validated Chemical Space

The published S1P4 agonist discovery program by Guerrero et al. (2012) validates the 2,4-dichloro regioisomer as a productive intermediate scaffold . The 3,4-dichloro variant offers a structurally analogous but electronically distinct entry point (Σσₚ ≈ +0.46) [1], enabling the exploration of SAR around the aryl substitution pattern while maintaining the proven bromopropyl linker geometry that is essential for receptor engagement.

Analytical Reference Standard and Impurity Profiling

With a commercially available purity specification of 95% (Fluorochem) , 4-(3-bromopropyl)-1,2-dichlorobenzene serves as a qualified reference substance for drug impurity profiling in pharmaceutical quality control. Its well-defined LogP of 4.32 facilitates method development for reversed-phase HPLC analysis, where its intermediate polarity provides a benchmark retention time that aids in distinguishing closely eluting related substances.

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